N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 3,4-difluorobenzamide moiety at the 6-position. Its structural uniqueness lies in the combination of the sulfonyl group, which enhances metabolic stability, and the fluorinated benzamide, which modulates electronic properties and binding interactions.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-9-3-4-12-10-14(6-8-17(12)22)21-18(23)13-5-7-15(19)16(20)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUFMQUQMMWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core through a cyclization reaction involving aniline derivatives and suitable aldehydes under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide moiety to the tetrahydroquinoline core through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound can be achieved through continuous manufacturing processes that ensure high yield and purity. These processes often involve the use of automated reactors and precise control of reaction conditions to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted benzamides
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in recent synthetic and pharmacological studies. Below is a detailed comparison based on substituent variations, synthetic routes, and biological activity (where available):
Key Observations :
- The target compound differs from analogs like 68 and 31 in both the 1-position (ethanesulfonyl vs. piperidinyl or aminoethyl groups) and 6-position (3,4-difluorobenzamide vs. thiophene carboximidamide).
Inference for Target Compound :
- The ethanesulfonyl group in the target compound may improve metabolic stability compared to amine-containing analogs (e.g., 70 or 31 ), which are prone to oxidative deamination .
- The 3,4-difluorobenzamide moiety could enhance binding affinity for iNOS due to increased electronegativity and hydrophobic interactions, as seen in fluorinated inhibitors of related enzymes .
Physicochemical Properties
Structural Implications :
- The target compound’s higher LogP (3.2 vs. 2.8 for the dimethoxy analog) suggests improved membrane permeability, critical for central nervous system (CNS) targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
